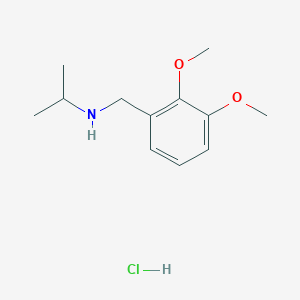amine hydrochloride CAS No. 1158366-13-2](/img/structure/B3085882.png)
[(2-Ethoxyphenyl)methyl](propan-2-yl)amine hydrochloride
Vue d'ensemble
Description
“(2-Ethoxyphenyl)methylamine hydrochloride” is a chemical compound with the empirical formula C11H18ClNO . It is a solid in form .
Molecular Structure Analysis
The molecular structure of “(2-Ethoxyphenyl)methylamine hydrochloride” can be represented by the SMILES stringNC(C)(C)C(C=C1)=CC=C1OCC.[H]Cl . The InChI key for this compound is VNGIGROHYNDLSD-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
“(2-Ethoxyphenyl)methylamine hydrochloride” has a molecular weight of 215.72 . It is a solid in form .Applications De Recherche Scientifique
Human Urinary Carcinogen Metabolites and Tobacco Research
Research on human urinary carcinogen metabolites provides critical insights into tobacco and cancer, highlighting the importance of carcinogens and their metabolites quantified in smokers' urine. This area of research is fundamental for understanding the exposure and effects of carcinogens related to tobacco use, offering pathways for developing strategies for cancer prevention (Hecht, 2002).
Hydroaminomethylation of Oleochemicals
The hydroaminomethylation (HAM) of vegetable oils, as reviewed by Vanbésien et al., illustrates the transformation of alkyl chains in vegetable oils into bio-based HAM-products. This process is significant for creating sustainable and bio-based monomers for polymer chemistry, showcasing an application in green chemistry and sustainability (Vanbésien, Nôtre, Monflier, & Hapiot, 2018).
Amyloid Imaging for Alzheimer's Disease
Amyloid imaging represents a breakthrough in Alzheimer's disease research, offering a method to measure amyloid deposits in the brain. This application is crucial for early detection and the evaluation of new therapies for Alzheimer's disease, demonstrating the intersection of chemical compounds and medical diagnostics (Nordberg, 2007).
Chemical Warfare Agent Degradation
The study on the fate and toxicity of chemical warfare agent degradation products sheds light on environmental and occupational health implications. Understanding the degradation products of such agents is essential for assessing exposure risks and developing decontamination strategies, which is a critical area of research for public health and safety (Munro et al., 1999).
Propriétés
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-4-14-12-8-6-5-7-11(12)9-13-10(2)3;/h5-8,10,13H,4,9H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIQKYNOBIZHQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-Ethoxyphenyl)methyl](propan-2-yl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Butan-2-yl)[(2-methoxyphenyl)methyl]amine hydrochloride](/img/structure/B3085810.png)
![(Prop-2-en-1-yl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3085814.png)
amine hydrochloride](/img/structure/B3085819.png)
amine hydrochloride](/img/structure/B3085835.png)
![Butyl[(2-chloro-6-fluorophenyl)methyl]amine hydrochloride](/img/structure/B3085840.png)
![{[4-(Benzyloxy)phenyl]methyl}(propyl)amine hydrochloride](/img/structure/B3085843.png)

![[(5-Chloro-1H-benzimidazol-2-yl)methyl]methylamine dihydrochloride](/img/structure/B3085858.png)

amine hydrochloride](/img/structure/B3085898.png)

![[(6-Chloropyridin-3-yl)methyl]methylamine dihydrochloride](/img/structure/B3085902.png)
amine hydrochloride](/img/structure/B3085915.png)
amine hydrochloride](/img/structure/B3085920.png)